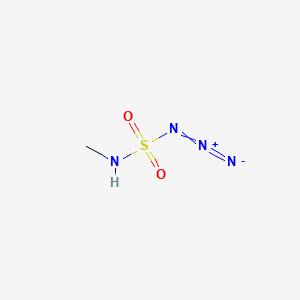
Sulfamoyl azide, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamoyl azide, methyl-: is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis. Sulfamoyl azides, in particular, are valuable intermediates in the synthesis of various bioactive compounds and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfamoyl azides can be synthesized through the reaction of sulfamoyl chlorides with sodium azide. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the azide. The general reaction scheme is as follows:
R-SO2Cl+NaN3→R-SO2N3+NaCl
Industrial Production Methods: Industrial production of sulfamoyl azides involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamoyl azides undergo various types of chemical reactions, including:
Substitution Reactions: Sulfamoyl azides can react with nucleophiles to form sulfamides.
Reduction Reactions: Reduction of sulfamoyl azides can lead to the formation of amines.
Cycloaddition Reactions: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed:
Sulfamides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Chemistry: Sulfamoyl azides are used as intermediates in the synthesis of various organic compounds. They are particularly valuable in the synthesis of N-arylsulfamides, which are found in therapeutic agents and bioactive compounds .
Biology and Medicine: In medicinal chemistry, sulfamoyl azides are used to develop inhibitors for enzymes such as c-Met kinase, which is associated with cancer . They are also used in the synthesis of β3-adrenergic agonists, which have applications in treating obesity and diabetes .
Industry: Sulfamoyl azides are used in the production of specialty chemicals and materials. Their reactivity makes them useful in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of sulfamoyl azides involves their high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, sulfamoyl azides can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Sulfonyl Azides: Similar to sulfamoyl azides but with a sulfonyl group instead of a sulfamoyl group.
Carbamoyl Azides: Contain a carbamoyl group instead of a sulfamoyl group.
Aryl Azides: Contain an aryl group attached to the azide.
Uniqueness: Sulfamoyl azides are unique due to their ability to form N-arylsulfamides efficiently under mild conditions. This makes them valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals .
Propriétés
Numéro CAS |
33581-88-3 |
|---|---|
Formule moléculaire |
CH4N4O2S |
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
(azidosulfonylamino)methane |
InChI |
InChI=1S/CH4N4O2S/c1-3-8(6,7)5-4-2/h3H,1H3 |
Clé InChI |
KDKGDKUKDMXMCY-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


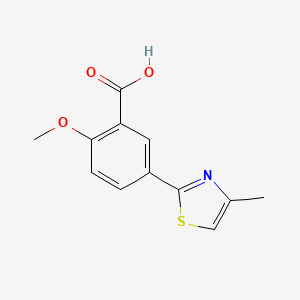
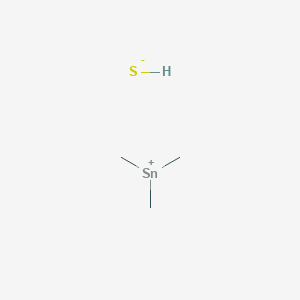
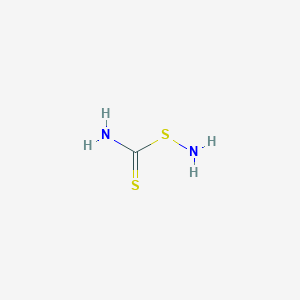
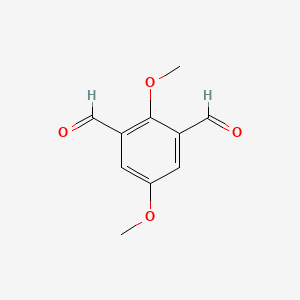

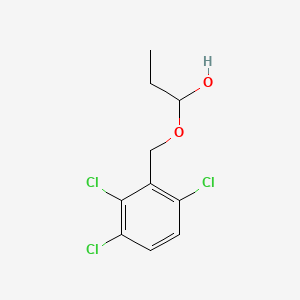

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
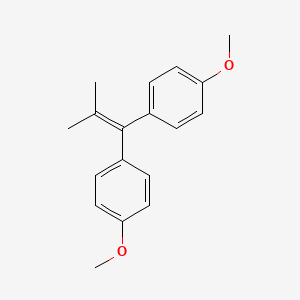
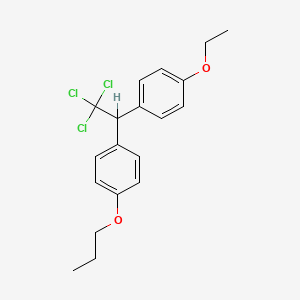

![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
